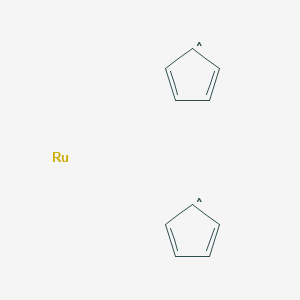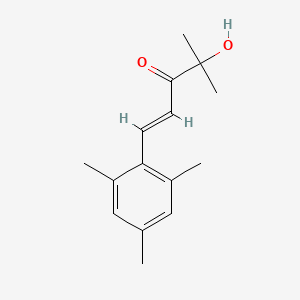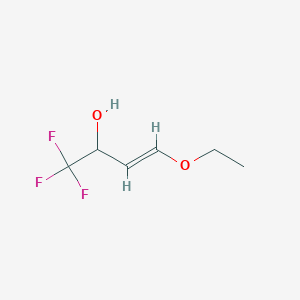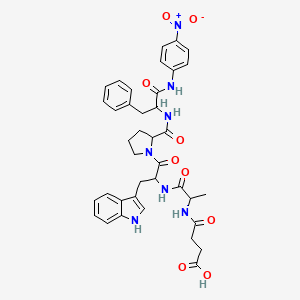
Bis(cyclopentadienyl)ruthenium (II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)ruthenium (II), also known as ruthenocene, is an organometallic compound with the formula C10H10Ru. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)ruthenium (II) can be synthesized through several methods. One common approach involves the reaction of ruthenium trichloride with cyclopentadienyl sodium in an inert atmosphere. The reaction typically proceeds as follows:
RuCl3+2NaC5H5→Ru(η5−C5H5)2+3NaCl
The reaction is carried out in a solvent such as tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of bis(cyclopentadienyl)ruthenium (II) often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(cyclopentadienyl)ruthenium (II) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ruthenium dioxide.
Reduction: It can be reduced to form lower oxidation state ruthenium complexes.
Substitution: It can undergo ligand substitution reactions where the cyclopentadienyl rings are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
Oxidation: Ruthenium dioxide (RuO2)
Reduction: Lower oxidation state ruthenium complexes
Substitution: Various substituted ruthenium complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Bis(cyclopentadienyl)ruthenium (II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: It is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and proteins.
Wirkmechanismus
The mechanism of action of bis(cyclopentadienyl)ruthenium (II) involves its ability to coordinate with various molecular targets, including DNA, proteins, and enzymes. This coordination can disrupt normal cellular processes, leading to its potential use as an anticancer agent. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in both research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(ethylcyclopentadienyl)ruthenium (II): Similar in structure but with ethyl groups attached to the cyclopentadienyl rings.
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium (II): Contains a chloride and triphenylphosphine ligands instead of cyclopentadienyl rings.
Uniqueness
Bis(cyclopentadienyl)ruthenium (II) is unique due to its stability and ability to undergo a wide range of chemical reactions.
Eigenschaften
Molekularformel |
C10H10Ru |
|---|---|
Molekulargewicht |
231.3 g/mol |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI-Schlüssel |
BKEJVRMLCVMJLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)


![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)





![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)
